Hydrazine hydrochloride
Overview
Description
Hydrazine hydrochloride (chemical formula: ClH5N2) is a white to almost white crystalline compound with a molecular weight of 68.51 g/mol . It is highly soluble in water and slightly soluble in alcohol . This compound is known for its use as a reagent in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Hydrazine hydrochloride can be synthesized through several methods:
Direct Reaction: The most straightforward method involves the reaction of hydrazine (N2H4) with hydrochloric acid (HCl) to produce hydrazine monohydrochloride (N2H4·HCl).
Double Displacement: Another method involves a double displacement reaction between hydrazine sulfate and calcium chloride or barium chloride.
Industrial Production: Industrially, hydrazine monohydrochloride is produced by adding concentrated hydrochloric acid to hydrazine hydrate under controlled conditions.
Chemical Reactions Analysis
Hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent in the synthesis of pyrazoles and other nitrogen-containing heterocycles.
Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones when reacted with aldehydes or ketones.
Common Reagents and Conditions: Common reagents include aldehydes, ketones, and various oxidizing agents.
Major Products: Major products from these reactions include nitrogen gas, water, and various nitrogen-containing organic compounds.
Scientific Research Applications
Hydrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydrazine monohydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, facilitating various chemical reactions. In biological systems, it can interact with molecular targets such as enzymes and proteins, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Hydrazine hydrochloride can be compared with other similar compounds, such as:
Hydrazine (N2H4): A simple hydride of nitrogen, used as a foaming agent and in rocket fuels.
Hydrazine Hydrate (N2H4·xH2O): A solution of hydrazine in water, used in various industrial applications.
Hydrazine Dihydrochloride (N2H4·2HCl): Another hydrazine derivative, used in the reduction of carbonyl compounds.
This compound is unique due to its specific solubility properties and its use as a reagent in the synthesis of nitrogen-containing heterocycles .
Biological Activity
Hydrazine hydrochloride (N2H4·HCl) is a chemical compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and associated toxicity.
This compound is a colorless, hygroscopic solid that is highly soluble in water. It serves as a precursor for various chemical syntheses and is known for its reducing properties. Its structure can be represented as:
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that this compound can influence oxidative stress levels in biological systems. In a study involving liver damage models, this compound was found to decrease catalase activity and increase malondialdehyde (MDA) levels, indicating oxidative stress and potential hepatotoxicity .
2. Anticancer Properties
Hydrazine derivatives have been studied for their anticancer potential. Certain hydrazone derivatives synthesized from hydrazine have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .
3. Neuropharmacological Effects
this compound has been reported to exhibit neuropharmacological activities, including anticonvulsant and antidepressant effects. These properties are attributed to its ability to modulate neurotransmitter systems in the brain .
The biological effects of this compound are mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Hydrazine can generate free radicals that contribute to oxidative stress, which can lead to cellular damage and apoptosis .
- Enzyme Inhibition : Hydrazine has been shown to inhibit enzymes involved in detoxification processes, such as catalase and cytochrome P450 enzymes, leading to altered metabolism of various substrates .
- DNA Interaction : Hydrazine has been reported to intercalate into DNA, potentially leading to mutagenic effects and contributing to its carcinogenic potential .
Case Study 1: Hepatotoxicity
In an experimental model of liver damage induced by this compound, significant alterations in biochemical markers were observed. The administration of hydrazine led to increased levels of MDA and decreased antioxidant enzyme activities, highlighting its hepatotoxic effects .
Case Study 2: Anticancer Activity
A series of hydrazone derivatives synthesized from hydrazine showed promising results in inhibiting the growth of various cancer cell lines. For instance, one derivative demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVUUOPIAYRCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033221 | |
Record name | Hydrazine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |
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Molecular Weight |
68.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrazine monohydrochloride | |
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CAS No. |
5341-61-7, 2644-70-4, 14011-37-1 | |
Record name | Hydrazine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazine monochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine dihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HYDRAZINE MONOCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |
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Retrosynthesis Analysis
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